![molecular formula C11H14ClNO3S B608636 洛卡色林磺酸盐 CAS No. 1361572-46-4](/img/structure/B608636.png)
洛卡色林磺酸盐
描述
Lorcaserin sulfamate is a metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. Lorcaserin sulfamate is formed through the metabolic process and is one of the major circulating metabolites in the plasma.
科学研究应用
Pharmacological Mechanism
Lorcaserin acts as a selective serotonin receptor 2C agonist, primarily influencing appetite regulation. Its mechanism involves activating the 5-HT2C receptors in the central nervous system, which helps to reduce food intake and promote weight loss without significant adverse effects on heart valves or pulmonary artery pressure, distinguishing it from earlier non-selective serotonergic agents . The pharmacokinetics of lorcaserin sulfamate suggest that it retains similar properties to its parent compound, with a focus on safety and efficacy in weight management .
Weight Loss Management
Lorcaserin sulfamate is indicated for weight management in adults with obesity (BMI ≥ 30) or overweight individuals (BMI ≥ 27) who have at least one weight-related comorbidity such as hypertension or type 2 diabetes. Clinical trials have demonstrated that lorcaserin, when combined with a reduced-calorie diet and increased physical activity, leads to significant weight loss outcomes. In the BLOOM trial, 47.5% of patients receiving lorcaserin achieved a weight loss of more than 5% after one year compared to 20.3% in the placebo group .
Metabolic Effects
Beyond weight loss, lorcaserin sulfamate has shown promise in improving metabolic parameters associated with type 2 diabetes. Studies indicate that patients treated with lorcaserin experience better glycemic control independent of weight loss, suggesting additional benefits for diabetic patients . This dual action makes it a valuable compound in managing obesity-related metabolic disorders.
Case Studies and Research Findings
Several case studies have documented the effectiveness of lorcaserin sulfamate in clinical settings:
- Long-term Efficacy : A two-year follow-up study demonstrated that patients who continued on lorcaserin maintained significant weight loss compared to those on placebo. At the end of year two, 67.9% of patients on lorcaserin maintained their weight loss versus 50.3% in the placebo group .
- Adverse Effects : While generally well-tolerated, some adverse effects were noted, including headache and nausea. Serious adverse events were more prevalent among those taking higher doses of lorcaserin compared to placebo .
- Population Variability : Efficacy varied among different demographic groups; for instance, Caucasian patients showed greater weight loss compared to African-American and Hispanic patients . This highlights the need for personalized approaches in treatment.
Summary Table of Key Findings
Parameter | Lorcaserin Group | Placebo Group | Statistical Significance |
---|---|---|---|
Weight Loss ≥ 5% (Year 1) | 47.5% | 20.3% | |
Weight Loss ≥ 10% (Year 1) | 22.6% | 7.7% | |
Maintenance of Weight Loss (Year 2) | 67.9% | 50.3% |
作用机制
Target of Action
Lorcaserin sulfamate, also known as Lorcaserin metabolite M1, primarily targets the serotonin 2C receptors (5-HT2C) . These receptors play a crucial role in regulating appetite and satiety, making them a key target for weight management therapies .
Mode of Action
Lorcaserin sulfamate acts as a selective agonist for the 5-HT2C receptors . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by Lorcaserin sulfamate triggers a cascade of biochemical reactions. The stimulated POMC neurons release alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors . This binding event signals the feeling of satiety, leading to a decrease in food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing multiple metabolites . Lorcaserin sulfamate (M1) is the major metabolite circulating in the plasma . Another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is primarily excreted in urine . Other minor metabolites, which are glucuronide or sulfate conjugates, are also excreted in urine .
Result of Action
The activation of 5-HT2C receptors by Lorcaserin sulfamate leads to a decrease in food intake and an increase in satiety . This results in weight loss, making Lorcaserin sulfamate an effective treatment for obesity .
Action Environment
The action of Lorcaserin sulfamate can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug, with a higher Cmax observed in the fed state compared to the fasted state . At steady state, cmax and auc were determined to be bioequivalent between the fasted and fed states, indicating no clinically relevant food effect on the pharmacokinetic properties of lorcaserin sulfamate .
生化分析
Biochemical Properties
Lorcaserin Sulfamate is primarily formed by the action of human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 . The catalytic efficiency of these SULTs for Lorcaserin Sulfamate formation is widely variable, and among the SULT isoforms, SULT1A1 was found to be the most efficient .
Cellular Effects
Lorcaserin Sulfamate binds to human plasma protein with high affinity (i.e., >99%) . Despite being the major circulating metabolite, the level of free Lorcaserin Sulfamate would be minimal at a Lorcaserin therapeutic dose and unlikely be sufficient to cause drug-drug interactions .
Molecular Mechanism
It is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus .
Temporal Effects in Laboratory Settings
Lorcaserin Sulfamate is stable and shows minimal P450 inhibition or induction potential . This suggests that the potential for metabolic drug-drug interaction or toxicological effects of Lorcaserin Sulfamate is remote in a normal patient population .
Metabolic Pathways
Lorcaserin Sulfamate is involved in various metabolic pathways in humans. It is primarily cleared by metabolism, which involves multiple enzyme systems . Both human liver and renal cytosols catalyze the formation of Lorcaserin Sulfamate, where the liver cytosol showed a higher catalytic efficiency than renal cytosol .
Transport and Distribution
Lorcaserin Sulfamate is extensively metabolized in the liver and the metabolites are eliminated mostly in the urine (92.3%) and some through feces (2.2%) . This suggests that Lorcaserin Sulfamate is distributed within cells and tissues via the circulatory system.
Subcellular Localization
The subcellular localization of Lorcaserin Sulfamate is not explicitly reported in the literature. Given its formation and metabolism in the liver and renal cytosols , it can be inferred that Lorcaserin Sulfamate may be localized in the cytosol of these cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lorcaserin sulfamate involves the reaction of lorcaserin with sulfamic acid. The reaction typically occurs under mild conditions, with the use of solvents such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of lorcaserin sulfamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Lorcaserin sulfamate undergoes various chemical reactions, including:
Oxidation: Lorcaserin sulfamate can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert lorcaserin sulfamate back to lorcaserin.
Substitution: Substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Lorcaserin.
Substitution: Various substituted derivatives of lorcaserin sulfamate.
相似化合物的比较
Similar Compounds
Fenfluramine: Another serotonin receptor agonist used for weight management but with a higher risk of cardiovascular toxicity.
Norfenfluramine: An active metabolite of fenfluramine with similar pharmacological effects.
Phentermine: A sympathomimetic amine used for weight loss, but with a different mechanism of action.
Uniqueness of Lorcaserin Sulfamate
Lorcaserin sulfamate is unique due to its selective activation of serotonin 2C receptors, which minimizes the risk of cardiovascular side effects compared to non-selective serotonin receptor agonists like fenfluramine. Additionally, its formation as a metabolite of lorcaserin provides insights into the metabolic pathways and potential therapeutic effects of lorcaserin.
生物活性
Lorcaserin sulfamate, a metabolite of lorcaserin, is a selective serotonin 5-HT2C receptor agonist primarily used in the management of obesity. Its biological activity is closely linked to its pharmacological effects, mechanisms of action, and clinical outcomes observed in various studies. This article provides a comprehensive overview of lorcaserin sulfamate's biological activity, including detailed research findings, data tables, and case studies.
Lorcaserin acts as an agonist at the 5-HT2C receptors located in the central nervous system (CNS), particularly in the hypothalamus. The activation of these receptors promotes the release of pro-opiomelanocortin (POMC) neurons, which in turn leads to the secretion of alpha-melanocyte-stimulating hormone (α-MSH). This cascade results in reduced appetite and increased satiety, contributing to weight loss in obese patients .
Key Mechanisms:
- Activation of 5-HT2C Receptors : Selectively stimulates appetite-suppressing pathways.
- Reduction of Food Intake : Promotes feelings of fullness, leading to decreased caloric consumption.
- Impact on Glycemic Control : Associated with improvements in blood glucose levels, particularly in type 2 diabetes patients .
Pharmacokinetics and Metabolism
Lorcaserin sulfamate demonstrates significant plasma protein binding (>99%) and is predominantly metabolized via multiple enzymatic pathways. The major circulating metabolite after oral administration is lorcaserin sulfamate, which exhibits enhanced plasma concentrations compared to its parent compound .
Parameter | Value |
---|---|
Plasma Protein Binding | >99% |
Peak Plasma Concentration | 1.5 - 2 hours |
Major Metabolites | N-hydroxylorcaserin, etc. |
Clinical Studies and Findings
Several pivotal clinical trials have assessed the efficacy and safety of lorcaserin for weight management:
-
BLOOM Study :
- Participants : 604 patients with type II diabetes.
- Dosing : Lorcaserin 10 mg once or twice daily versus placebo.
- Results : Weight loss >5% was observed in 37.5% (once daily) and 44.7% (twice daily) compared to 16.1% in placebo. Glycated hemoglobin (HbA1c) decreased significantly in the lorcaserin groups .
- BLOSSOM Study :
Safety Profile
Lorcaserin has been associated with common adverse effects such as headache, nausea, and dizziness. Notably, it has a favorable safety profile compared to other weight-loss medications that act on serotonin receptors, minimizing risks associated with valvulopathy .
Case Study 1: Weight Management in Diabetic Patients
A study involving diabetic patients treated with lorcaserin showed significant weight loss and improved glycemic control over a year-long period. Participants reported enhanced quality of life measures alongside physiological improvements.
Case Study 2: Long-term Efficacy
In another long-term follow-up study, patients who continued lorcaserin therapy maintained significant weight loss after two years compared to those who discontinued treatment.
属性
IUPAC Name |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361572-46-4 | |
Record name | Lorcaserin sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN SULFAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。